molecular formula C11H14N4O B2398833 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile CAS No. 263761-80-4

3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile

Cat. No.: B2398833
CAS No.: 263761-80-4
M. Wt: 218.26
InChI Key: BODHNHHQFATQRA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a pyrazole ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry, materials science, or other fields. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-5-9(2)15(13-8)11(16)10(6-12)7-14(3)4/h5,7H,1-4H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODHNHHQFATQRA-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(=CN(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C(=C/N(C)C)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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